2-Chloro-9-cyclopentyl-7H-purin-8-one
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Overview
Description
2-Chloro-9-cyclopentyl-7H-purin-8-one is a chemical compound with the molecular formula C10H11ClN4O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-Chloro-9-cyclopentyl-7H-purin-8-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-9-cyclopentyl-7H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-9-cyclopentyl-7H-purin-8-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purine receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-9-cyclopentyl-7H-purin-8-one involves its interaction with specific molecular targets, such as purine receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Chloro-9-cyclopentyl-7H-purin-8-one can be compared with other purine derivatives, such as:
- 2-Chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one
- 2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C10H11ClN4O |
---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
2-chloro-9-cyclopentyl-7H-purin-8-one |
InChI |
InChI=1S/C10H11ClN4O/c11-9-12-5-7-8(14-9)15(10(16)13-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,16) |
InChI Key |
UWPBFWWIJAITSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC=C3NC2=O)Cl |
Origin of Product |
United States |
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